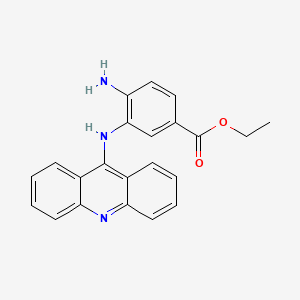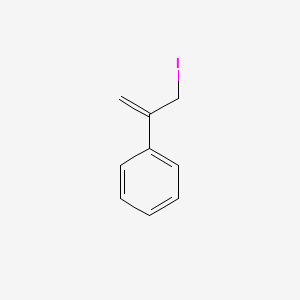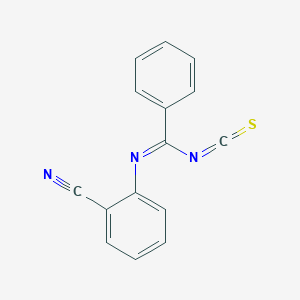
N-(2-cyanophenyl)benzimidoyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)benzimidoyl isothiocyanate is an organic compound known for its versatile reactivity and applications in organic synthesis. It is characterized by the presence of a benzimidoyl isothiocyanate group attached to a 2-cyanophenyl ring. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-cyanophenyl)benzimidoyl isothiocyanate can be synthesized through a multi-step process starting from N-(2-cyanophenyl)benzamide. The preparation involves the following steps :
Formation of Benzimidoyl Chloride: N-(2-cyanophenyl)benzamide is treated with phosphorus pentachloride (PCl5) to form the corresponding benzimidoyl chloride.
Reaction with Potassium Thiocyanate: The benzimidoyl chloride is then reacted with potassium thiocyanate (KSCN) to yield this compound.
The reaction conditions typically involve the use of solvents like ethyl acetate and require careful control of temperature and reaction time to ensure high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanophenyl)benzimidoyl isothiocyanate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in intramolecular cycloaddition reactions to form heterocyclic compounds such as quinazoline derivatives.
Substitution Reactions: The compound can react with primary and secondary amines to form thiourea derivatives.
Common Reagents and Conditions
Primary Amines: React with this compound to form thiourea derivatives.
Secondary Amines: Lead to the formation of 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas.
Major Products
Thiourea Derivatives: Formed by the reaction with primary amines.
Quinazoline Derivatives: Result from intramolecular cycloaddition reactions.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)benzimidoyl isothiocyanate has several applications in scientific research, particularly in the synthesis of heterocyclic compounds. These compounds are of interest due to their diverse biological activities and potential therapeutic applications :
Medicinal Chemistry: Used in the synthesis of quinazoline derivatives, which have shown various pharmacological activities such as antihypertensive, antimicrobial, and anticancer properties.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)benzimidoyl isothiocyanate involves its reactivity towards nucleophiles. The compound’s isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, leading to the formation of thiourea derivatives . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
N-(2-cyanophenyl)benzimidoyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl Isothiocyanate: Similar in reactivity but lacks the cyano and benzimidoyl groups, making it less versatile in certain synthetic applications.
Benzyl Isothiocyanate: Another isothiocyanate derivative with different reactivity patterns due to the presence of a benzyl group instead of a cyano group.
The uniqueness of this compound lies in its ability to form a wide range of heterocyclic compounds through cycloaddition and substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
400053-00-1 |
|---|---|
Fórmula molecular |
C15H9N3S |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)benzenecarboximidoyl isothiocyanate |
InChI |
InChI=1S/C15H9N3S/c16-10-13-8-4-5-9-14(13)18-15(17-11-19)12-6-2-1-3-7-12/h1-9H |
Clave InChI |
RKDWFDXGHWASLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2C#N)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


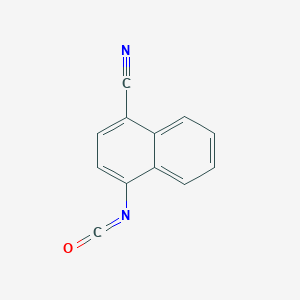
![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)
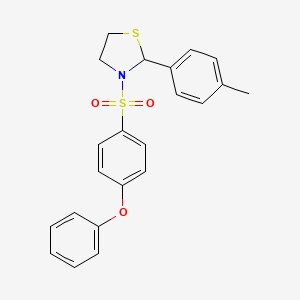
silane](/img/structure/B14235445.png)
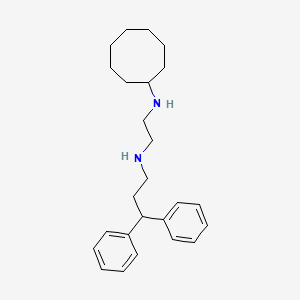
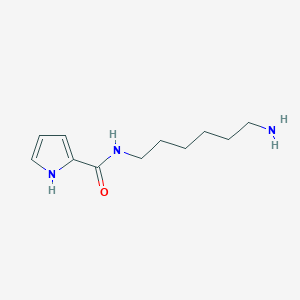
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)


